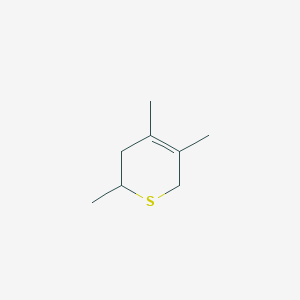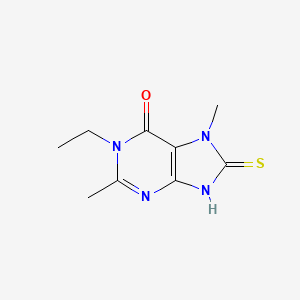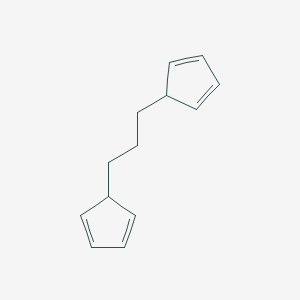![molecular formula C29H33N3 B14414594 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine CAS No. 87175-64-2](/img/structure/B14414594.png)
4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its unique structure, which includes dimethylamino groups and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with naphthalen-1-amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
- Methanone, bis[4-(dimethylamino)phenyl]
Uniqueness
4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine is unique due to its specific structural features, such as the naphthalene ring and the presence of dimethylamino groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 87175-64-2 | |
Fórmula molecular |
C29H33N3 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
4-[bis[4-(dimethylamino)phenyl]methyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C29H33N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20,29-30H,6H2,1-5H3 |
Clave InChI |
BAQFZFKAFTUZOU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)




![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)



![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)

